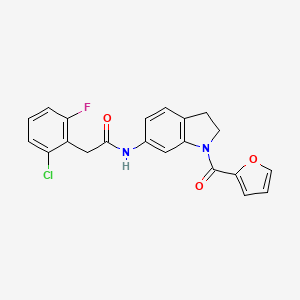

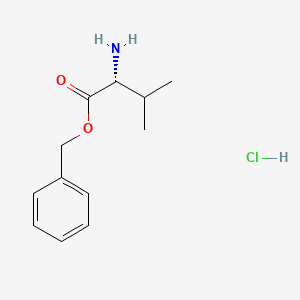

1-(methylsulfonyl)-N-(5-methylthiazol-2-yl)azetidine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related sulfonyl aziridines and azetidines is well-documented. For instance, the anionic ring-opening copolymerization of 1-(methylsulfonyl)aziridine (MsAz) with 1-(sec-butylsulfonyl)aziridine (sBsAz) leads to the formation of a random copolymer, which can be further transformed into linear poly(ethylenimine) (lPEI) through the removal of sulfonyl groups . Additionally, the activated monomer polymerization of N-(methanesulfonyl)azetidine (MsAzet) at room temperature results in a polymer with sulfonyl groups incorporated into the backbone, demonstrating the reactivity of sulfonyl azetidines under anionic polymerization conditions .

Molecular Structure Analysis

The molecular structure of sulfonyl azetidines and aziridines is characterized by the presence of a sulfonyl group attached to the nitrogen-containing ring. This functional group can significantly influence the physical and chemical properties of the molecule, such as solubility and reactivity. The structure of the polymers derived from these monomers, such as p(N-K-MsAzet), is similar to that of polyamides but with sulfonylamides instead of carboxamides .

Chemical Reactions Analysis

Sulfonyl azetidines and aziridines participate in various chemical reactions. For example, the reaction of p(N-K-MsAzet) with MeOH produces a semicrystalline polymer, while its reaction with benzyl bromide yields an amorphous polymer . Arylsulfonamides can be synthesized through a multicomponent reaction involving an enamine, an acetylenic compound, and an arylsulfonyl isocyanate, indicating the versatility of sulfonyl groups in facilitating the formation of diverse chemical structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl azetidines and aziridines are influenced by the presence of the sulfonyl group. The polymers derived from these monomers exhibit different physical states, such as semicrystalline or amorphous, depending on the substituents and reaction conditions . The dynamic NMR behavior of arylsulfonamides in solution suggests that these compounds may have restricted rotation around certain bonds, which can affect their chemical behavior .

Aplicaciones Científicas De Investigación

Polymerization and Material Science Applications

Activated monomer polymerization of N-Sulfonylazetidine derivatives, including 1-(methylsulfonyl) variants, has been demonstrated to produce polymers with unique structural and physical properties. For instance, the polymerization of these compounds can result in semicrystalline polymers that resemble polyamides but feature sulfonylamides instead of carboxamides. Such polymers have potential applications in creating novel materials with specific mechanical and thermal properties (Reisman et al., 2020).

Synthetic Chemistry and Heterocyclic Compound Formation

The synthesis of azoloyl NH-1,2,3-triazoles and azolyl diazoketones from reactions involving sulfonyl azides showcases the versatility of sulfonyl derivatives in producing heterocyclic compounds. These reactions underline the utility of such derivatives in constructing complex molecular architectures that are significant in medicinal chemistry and material science. The selective synthesis approach offers insights into controlling reaction pathways for desired product formation (Shafran et al., 2022).

Environmental Chemistry and Photodegradation Studies

Studies on the photodegradation of sulfonylurea herbicides have led to a deeper understanding of the environmental fate of sulfonyl derivatives. These investigations provide valuable information on the degradation pathways and the formation of photoproducts, which is critical for assessing the environmental impact of sulfonylurea compounds and related derivatives. Such studies are essential for developing strategies to mitigate the environmental risks associated with these substances (Pinna et al., 2007).

Anionic Polymerization to Form Linear Poly(ethylenimine)

The anionic ring-opening copolymerization of 1-(methylsulfonyl)aziridine derivatives can produce random copolymers, which can then be converted to linear poly(ethylenimine), highlighting the potential of these compounds in the synthesis of polymers with varied applications, from materials science to biotechnology (Reisman et al., 2016).

Propiedades

IUPAC Name |

1-methylsulfonyl-N-(5-methyl-1,3-thiazol-2-yl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3S2/c1-6-3-10-9(16-6)11-8(13)7-4-12(5-7)17(2,14)15/h3,7H,4-5H2,1-2H3,(H,10,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEIDZKMDAALUTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)NC(=O)C2CN(C2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(methylsulfonyl)-N-(5-methylthiazol-2-yl)azetidine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-1,3-benzoxazole](/img/structure/B3018640.png)

![3-(4-Methylphenyl)-5-[1-(4-phenylbutanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B3018641.png)

![3-Chloro-N-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-2-methylbenzenesulfonamide](/img/structure/B3018643.png)

![1,7-dimethyl-9-(4-methylphenyl)-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3018660.png)